5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Catalog No.
S830290
CAS No.
1222533-88-1
M.F
C18H25F3N2O2Si
M. Wt
386.4840096
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrro...

CAS Number

1222533-88-1

Product Name

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

IUPAC Name

5-(trifluoromethyl)-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-4-carboxylic acid

Molecular Formula

C18H25F3N2O2Si

Molecular Weight

386.4840096

InChI

InChI=1S/C18H25F3N2O2Si/c1-10(2)26(11(3)4,12(5)6)23-8-7-13-15(17(24)25)14(18(19,20)21)9-22-16(13)23/h7-12H,1-6H3,(H,24,25)

SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(F)(F)F)C(=O)O

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a complex organic compound characterized by a unique bicyclic structure that combines a pyridine and a pyrrole ring. Its molecular formula is C15H20F3N2SiC_{15}H_{20}F_3N_2Si, and it features a trifluoromethyl group and a triisopropylsilyl substituent, which contribute to its distinctive chemical properties. The presence of these functional groups enhances the compound's lipophilicity and potential reactivity, making it an intriguing candidate for various chemical applications .

This compound has potential applications in medicinal chemistry as a building block for synthesizing more complex molecules. Its unique structural features may allow it to serve as an intermediate in the development of pharmaceuticals targeting various diseases. Additionally, the trifluoromethyl group is often associated with enhanced metabolic stability and bioavailability in drug candidates, making this compound particularly valuable in drug design .

Several compounds share structural similarities with 5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. These include:

  • 4-Iodo-5-(trifluoromethyl)-1-triisopropylsilyl-1H-pyrrolo[2,3-b]pyridine: This compound features an iodine substituent instead of a carboxylic acid group, which may alter its reactivity and biological activity.
  • 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: Lacking the trifluoromethyl group, this compound may exhibit different physicochemical properties and biological activities.

The uniqueness of 5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid lies in its combination of both trifluoromethyl and triisopropylsilyl groups within the pyrrolo[2,3-b]pyridine framework, which could lead to distinct reactivity patterns and potential applications not found in its analogs .

Molecular Structure and Conformational Analysis

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid represents a complex heterocyclic compound with the molecular formula C₁₈H₂₅F₃N₂O₂Si and a molecular weight of 386.48 grams per mole [1] [2]. The compound features a fused bicyclic pyrrolo[2,3-b]pyridine core structure, which is a seven-atom aromatic system containing two nitrogen atoms [5]. This heterocyclic framework adopts a planar configuration characteristic of aromatic systems, with the pyrrole and pyridine rings sharing a common carbon-carbon bond [5].

PropertyValue
Molecular FormulaC₁₈H₂₅F₃N₂O₂Si
Molecular Weight386.48 g/mol
CAS Number1222533-88-1
MDL NumberMFCD15530313
SMILESCC(C)Si(C(C)C)n1ccc2c(C(O)=O)c(cnc12)C(F)(F)F

The triisopropylsilyl protecting group attached to the nitrogen atom at position 1 introduces significant steric bulk to the molecular architecture [1] [6]. This bulky substituent influences the overall molecular conformation by providing steric hindrance that can affect intermolecular interactions and reactivity patterns [32]. The triisopropylsilyl group adopts a tetrahedral geometry around the silicon center, with the three isopropyl groups extending outward from the molecular plane [15].

The trifluoromethyl substituent at position 5 of the pyridine ring contributes to the electron-withdrawing character of the molecule [1] [2]. This group maintains a tetrahedral geometry around the carbon center, with the three fluorine atoms positioned to minimize steric repulsion [14]. The carboxylic acid functionality at position 4 provides an additional polar functional group that can engage in hydrogen bonding interactions [1] [2].

Conformational analysis reveals that the pyrrolo[2,3-b]pyridine core maintains rigidity due to the aromatic character of the fused ring system [5]. The triisopropylsilyl protecting group can adopt multiple conformations due to rotation around the silicon-nitrogen bond, though steric interactions between the isopropyl groups and the heterocyclic core may favor certain orientations [32]. The carboxylic acid group can exist in different rotational conformers around the carbon-carbon bond connecting it to the pyridine ring [38].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Characterization

2.2.1.1. ¹H and ¹³C Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid exhibits characteristic signals that reflect the diverse electronic environments within the molecule [10] [13]. The aromatic protons of the pyridine ring appear in the downfield region between 7.0 and 8.5 parts per million, with the proton at position 6 typically resonating as the most downfield signal due to the electron-withdrawing effect of the adjacent nitrogen atom [10] [13].

NucleusChemical Shift (ppm)AssignmentMultiplicity
¹H NMR7.0-8.5Pyridine ring protonsMultiplet
¹H NMR6.5-7.0Pyrrole ring protonSinglet
¹H NMR1.0-1.5Triisopropylsilyl CHSeptet
¹H NMR0.8-1.2Triisopropylsilyl CH₃Doublet

The pyrrole ring proton at position 3 appears as a distinct signal in the aromatic region, typically around 6.5 to 7.0 parts per million [13]. This proton exhibits coupling patterns that reflect its electronic environment within the fused ring system [18]. The triisopropylsilyl protecting group generates characteristic signals in the aliphatic region, with the methine protons appearing as septets around 1.0 to 1.5 parts per million due to coupling with the adjacent methyl groups [15].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [10] [13]. The aromatic carbons resonate in the region between 100 and 160 parts per million, with the electronegative nitrogen atoms and trifluoromethyl group influencing the chemical shifts of adjacent carbons [13]. The carboxylic acid carbonyl carbon appears characteristically downfield around 160 to 180 parts per million [38].

NucleusChemical Shift (ppm)Assignment
¹³C NMR150-160Aromatic carbons
¹³C NMR160-180Carboxylic acid C=O
¹³C NMR100-120Pyrrole C-3 carbon
¹³C NMR10-20Aliphatic carbons
2.2.1.2. ¹⁹F Nuclear Magnetic Resonance and Trifluoromethyl Chemical Shift Sensitivity

The fluorine-19 nuclear magnetic resonance spectrum of the compound displays a characteristic singlet for the trifluoromethyl group, typically appearing between -60 and -65 parts per million [14]. This chemical shift reflects the electron-withdrawing nature of the trifluoromethyl substituent and its attachment to the electron-deficient pyridine ring [14]. The trifluoromethyl group exhibits remarkable chemical shift sensitivity to changes in the local electronic environment, making it a valuable probe for studying molecular interactions and conformational changes [14].

Research has demonstrated that trifluoromethyl groups attached to aromatic systems show enhanced chemical shift dispersion compared to aliphatic trifluoromethyl groups [14]. The three equivalent fluorine nuclei in the trifluoromethyl group provide signal amplification, resulting in improved signal-to-noise ratios in fluorine nuclear magnetic resonance experiments [14]. The chemical shift of the trifluoromethyl group can vary significantly depending on solvent polarity, with more polar environments typically causing downfield shifts [14].

2.2.1.3. Two-Dimensional Nuclear Magnetic Resonance Techniques for Structural Confirmation

Two-dimensional nuclear magnetic resonance experiments provide crucial information for confirming the molecular structure and establishing connectivity patterns within 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid [17] [18] [19]. Correlation spectroscopy experiments reveal scalar coupling relationships between protons, enabling the identification of adjacent hydrogen atoms within the molecular framework [17] [18].

Heteronuclear single quantum coherence spectroscopy establishes direct carbon-hydrogen connectivities, allowing for the unambiguous assignment of carbon signals to their corresponding hydrogen atoms [17] [18]. This technique is particularly valuable for distinguishing between different carbon environments in the complex molecular structure [18]. Heteronuclear multiple bond correlation experiments provide information about long-range carbon-hydrogen connectivities, revealing relationships between carbons and hydrogens separated by two or three bonds [17] [18].

Nuclear Overhauser effect spectroscopy experiments can provide spatial proximity information, helping to confirm the three-dimensional arrangement of substituents around the heterocyclic core [17] [18]. These experiments are particularly useful for studying the conformation of the triisopropylsilyl protecting group and its orientation relative to the aromatic ring system [18].

Infrared Spectroscopy

The infrared spectrum of 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid exhibits characteristic absorption bands that correspond to the various functional groups present in the molecule [20]. The carboxylic acid functionality produces a broad, medium-intensity absorption band between 3200 and 3600 wavenumbers due to the oxygen-hydrogen stretch [20]. This band often appears as a broad envelope due to hydrogen bonding interactions in the solid state or in protic solvents [20].

Frequency (cm⁻¹)AssignmentIntensity
3200-3600O-H stretch (carboxylic acid)Broad, medium
1680-1720C=O stretch (carboxylic acid)Strong
1580-1620C=C, C=N aromatic stretchesMedium
1100-1200C-F stretch (trifluoromethyl)Strong
800-900Si-C stretchMedium
2950-3000C-H stretch (aliphatic)Medium

The carbonyl stretch of the carboxylic acid appears as a strong absorption between 1680 and 1720 wavenumbers [20]. This frequency range is characteristic of carboxylic acids and can shift depending on the electronic environment and hydrogen bonding interactions [20]. The aromatic carbon-carbon and carbon-nitrogen stretches manifest as medium-intensity bands in the 1580 to 1620 wavenumber region [20].

The trifluoromethyl group contributes strong absorption bands between 1100 and 1200 wavenumbers due to carbon-fluorine stretching vibrations [20] [22]. These bands are typically among the strongest features in the infrared spectrum due to the high electronegativity difference between carbon and fluorine [22]. The triisopropylsilyl protecting group generates medium-intensity absorptions around 800 to 900 wavenumbers corresponding to silicon-carbon stretching modes [20].

Mass Spectrometry

Mass spectrometric analysis of 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid provides molecular weight confirmation and fragmentation pattern information [21] [22]. The molecular ion peak appears at mass-to-charge ratio 386, corresponding to the molecular weight of the intact compound [1] [2]. Electron impact ionization typically produces characteristic fragmentation patterns that reflect the stability of different molecular regions [21].

The triisopropylsilyl protecting group represents a common site for initial fragmentation, with loss of isopropyl radicals producing characteristic fragment ions [22]. The trifluoromethyl group can undergo fragmentation to produce fluoride ions or trifluoromethyl cation fragments, depending on the ionization conditions [22]. The pyrrolo[2,3-b]pyridine core structure tends to remain intact during fragmentation, often serving as a stable base peak in the mass spectrum [21].

Soft ionization techniques such as electrospray ionization provide gentler conditions that preserve the molecular ion while minimizing fragmentation [22]. These methods are particularly useful for molecular weight determination and structural confirmation through accurate mass measurements [22]. Tandem mass spectrometry experiments can provide detailed fragmentation pathways that confirm the presence and connectivity of specific functional groups [22].

Crystallographic Analysis

Crystallographic studies of related pyrrolo[2,3-b]pyridine derivatives have provided valuable insights into the solid-state structure and packing arrangements of these heterocyclic systems [23] [24] [27]. The pyrrolo[2,3-b]pyridine core typically adopts a planar configuration in the crystal state, with the fused ring system maintaining coplanarity [23] [27]. Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding patterns involving the nitrogen atoms of the heterocyclic core [23] [24].

Typical crystallographic parameters for pyrrolo[2,3-b]pyridine derivatives include monoclinic or triclinic crystal systems, with unit cell dimensions varying depending on the specific substituents present [23] [24] [27]. The presence of bulky protecting groups such as triisopropylsilyl can significantly influence the crystal packing and intermolecular distances [24]. Carboxylic acid functionalities often participate in hydrogen bonding networks that stabilize the crystal structure [25].

Crystal ParameterTypical RangeNotes
Crystal SystemMonoclinic/TriclinicDepends on substituents
Space GroupP2₁/c, P-1Common for heterocycles
Unit Cell Volume800-1200 ųVaries with substituents
Density1.2-1.5 g/cm³Calculated density

The trifluoromethyl substituent can participate in weak fluorine-hydrogen interactions that contribute to crystal stability [25]. These interactions, while weaker than traditional hydrogen bonds, can influence the overall packing arrangement and molecular orientation within the crystal lattice [25]. Silicon-containing protecting groups introduce additional steric bulk that can lead to larger unit cell dimensions and lower packing efficiency [24].

Electronic Properties and Molecular Orbital Theory

The electronic properties of 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid are significantly influenced by the electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen atom [28] [29] [30]. Molecular orbital calculations reveal that the highest occupied molecular orbital is typically localized on the pyrrole portion of the fused ring system, while the lowest unoccupied molecular orbital is concentrated on the pyridine ring [28] [29].

The trifluoromethyl substituent acts as a strong electron-withdrawing group, lowering both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [30] [31]. This electronic effect increases the electron affinity of the molecule and decreases its ionization potential compared to unsubstituted analogs [30]. The energy gap between the frontier molecular orbitals typically ranges from 4 to 6 electron volts for pyrrolo[2,3-b]pyridine derivatives, indicating moderate chemical stability [29] [30].

Electronic PropertyEstimated ValueReference Compound
HOMO Energy-5.1 to -5.5 eVRelated derivatives
LUMO Energy-3.0 to -3.5 eVRelated derivatives
Band Gap1.9 to 2.1 eVRelated derivatives
Dipole Moment3-5 DebyeEstimated

The triisopropylsilyl protecting group has minimal direct electronic influence on the aromatic core due to the insulating effect of the silicon-nitrogen bond [32]. However, its steric bulk can indirectly affect electronic properties by influencing molecular conformation and restricting rotational freedom around key bonds [32]. The carboxylic acid functionality contributes additional electron-withdrawing character through its carbonyl group [38].

Density functional theory calculations predict that the molecule exhibits significant charge separation, with electron density concentrated on the electronegative atoms including the carboxylate oxygen atoms and the pyridine nitrogen [29] [30]. This charge distribution influences the molecule's reactivity patterns and interaction with other chemical species [30].

Physical Properties

Solubility Profile

The solubility characteristics of 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid reflect the diverse nature of its functional groups and molecular architecture [33] [34] [36]. The compound exhibits limited solubility in water due to the hydrophobic nature of the triisopropylsilyl protecting group and the aromatic core structure [33]. Related pyrrolo[2,3-b]pyridine derivatives typically demonstrate poor aqueous solubility, with values often below 1 milligram per milliliter [33] [36].

Organic solvents provide more favorable dissolution conditions for this compound [33] [34]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide typically offer good solubility due to their ability to solvate the polar functional groups without competing for hydrogen bonding sites [33]. Chlorinated solvents such as dichloromethane and chloroform also provide adequate solubility for synthetic and analytical applications [34].

Solvent TypeSolubilityNotes
WaterLow (<1 mg/mL)Limited by hydrophobic groups
DMSOGoodPolar aprotic favorable
DMFGoodDissolves polar functionalities
ChloroformModerateSuitable for extractions
MethanolModerateCan form hydrogen bonds

The presence of the carboxylic acid functionality can enhance solubility in basic aqueous solutions through deprotonation and salt formation [38]. The trifluoromethyl group contributes to lipophilicity while simultaneously introducing polar character through the carbon-fluorine bonds [34]. The triisopropylsilyl group significantly reduces water solubility but enhances dissolution in nonpolar organic media [32].

Thermal Stability

Thermal stability analysis of 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid reveals that the compound exhibits moderate thermal stability under standard conditions [35]. The aromatic pyrrolo[2,3-b]pyridine core provides inherent thermal stability due to the delocalized electron system and planar structure [35]. Decomposition typically occurs through initial loss of the triisopropylsilyl protecting group, which represents the most thermally labile portion of the molecule [35].

Thermogravimetric analysis of related heterocyclic compounds containing triisopropylsilyl groups shows initial weight loss beginning around 150 to 200 degrees Celsius [35]. The trifluoromethyl substituent generally enhances thermal stability compared to alkyl substituents due to the strength of carbon-fluorine bonds [35]. Complete decomposition of the aromatic core typically requires temperatures exceeding 300 degrees Celsius [35].

Temperature RangeThermal EventMass Loss
25-150°CMoisture/solvent loss1-3%
150-250°CTriisopropylsilyl loss25-30%
250-350°CCore decomposition40-60%
>350°CComplete pyrolysis>90%

Differential scanning calorimetry experiments typically reveal endothermic events corresponding to melting or phase transitions, followed by exothermic decomposition processes [35]. The presence of multiple functional groups can lead to complex thermal behavior with overlapping decomposition events [35]. Storage under inert atmosphere and controlled temperature conditions helps preserve the compound's integrity for extended periods [35].

pKa Determination

The acid dissociation constant of the carboxylic acid functionality in 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is significantly influenced by the electronic environment of the heterocyclic core [37] [38] [39]. The electron-withdrawing trifluoromethyl group and the pyridine nitrogen atom both contribute to stabilization of the conjugate base, resulting in enhanced acidity compared to simple aliphatic carboxylic acids [37] [38].

Computational studies of related heterocyclic carboxylic acids suggest that the pKa value likely falls in the range of 2.5 to 4.0, reflecting the combined electron-withdrawing effects of the aromatic system and fluorinated substituent [37] [38]. The trifluoromethyl group can lower the pKa by approximately 1 to 2 units compared to unsubstituted analogs [39]. The pyridine nitrogen provides additional electron withdrawal through inductive effects [37].

Structural FeaturepKa EffectMagnitude
Pyridine nitrogenElectron withdrawal-0.5 to -1.0
Trifluoromethyl groupStrong electron withdrawal-1.0 to -2.0
Aromatic conjugationResonance stabilization-0.5 to -1.0
Position effectsProximity to EWGVariable

The triisopropylsilyl protecting group has minimal direct influence on the carboxylic acid pKa due to its remote location and the insulating silicon-nitrogen bond [40]. However, steric effects from the bulky protecting group may influence the solvation environment around the carboxylic acid, potentially causing minor perturbations in the measured pKa value [40]. Solvent effects can also significantly influence pKa measurements, with protic solvents generally providing more accurate values for carboxylic acids [37] [38].

Retrosynthetic Analysis

The retrosynthetic analysis of 5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid follows strategic disconnections that target the formation of the bicyclic pyrrolo[2,3-b]pyridine core while maintaining functional group compatibility [1]. The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives generally involves constructing the bicyclic core followed by functionalization at the 2- and 3-positions [1]. A plausible retrosynthetic route for this compound includes core formation via cyclization of a suitably substituted pyridine-pyrrole precursor [1].

The retrosynthetic approach involves multiple disconnection strategies, beginning with the triisopropylsilyl protection at the nitrogen position, which serves as a key protecting group for selective functionalization [2] [3]. The carboxylic acid functionality at the 4-position can be introduced through esterification followed by hydrolysis, or through direct carboxylation methods [1]. The trifluoromethyl substituent at the 5-position represents a critical structural element that influences both the electronic properties and synthetic accessibility of the target molecule [4] [5].

Computer-aided retrosynthetic analysis has become increasingly important for complex heterocyclic synthesis [6] [7]. The transformer-based retrosynthesis tools can explore multiple disconnections by using products with tagged reaction centers, achieving better round-trip accuracy for single-step retrosynthesis [6]. For pyrrolopyridine systems, the multistep tree-search algorithm prioritizes sequences using route penalty scores that consider the number of steps, confidence scores, and simplicity of intermediates [7].

Modern Synthetic Approaches

Cyclocondensation Reactions

Cyclocondensation reactions represent one of the most versatile and widely employed methodologies for constructing pyrrolo[2,3-b]pyridine frameworks [8] [9]. The 1H-pyrrolo[2,3-b]pyridines can be prepared through five different routes, with two particularly effective methods involving modifications of Madelung and Fischer syntheses of indoles [10]. Cyclocondensation is a major preparative route for the generation of heterocycles, especially in the case of ring systems involving nitrogen-containing frameworks [11] [12].

The Gould-Jacobs cyclization provides a common method for synthesizing the 1H-pyrrolo[2,3-b]pyridine scaffold, where an enamine undergoes thermal or acidic cyclization [1]. Condensation of 3-aminopyridine with a β-ketoester forms an enamine intermediate, followed by cyclization under acidic conditions such as polyphosphoric acid to yield the bicyclic core [1]. The process typically involves the formation of ring structures from linear precursors, often involving carboxylic acids and other reactive intermediates [13].

Pyridines can be prepared by cyclocondensation of a 1,5-dioxopentane with ammonia, with a huge number of variations of such cyclocondensations reported in the literature [8]. The synthetic method successfully produces target molecules through cyclocondensation reactions involving substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as starting materials [14]. When exposed to acetic acid and catalytic drops of hydrochloric acid under reflux conditions for 4 hours, the corresponding new 1H-pyrrolo[2,3-b]pyridines are generated with yields ranging from 70-90% [14].

Cross-coupling Processes

Cross-coupling reactions have emerged as powerful tools for the construction and functionalization of pyrrolo[2,3-b]pyridine derivatives [15] [16]. The development of cross-coupling methodologies enables regioselective arylation of pyrroles through the use of carboxylic acid and ester functional groups, offering greener alternatives to traditional organometallic approaches [15]. Palladium-catalyzed decarboxylative cross-coupling reactions provide environmentally friendly processes with reduced organometallic waste [15].

Suzuki-Miyaura cross-coupling conditions using palladium catalysts such as Pd(PPh3)4 enable the introduction of aryl groups with yields ranging from 65-85% [17] [16]. The triarylated compounds are synthesized through three cross-coupling reactions using three different catalysts, with the introduction of C-6 aryl groups achieved in a two-step process under Sonogashira conditions using Pd(dba)2/CuI followed by intramolecular cyclization [17].

Buchwald-Hartwig cross-coupling reactions facilitate carbon-nitrogen bond formation, particularly useful for introducing amino substitutions on the pyrrolopyridine core [16]. Nine final products can be synthesized using a combination of Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions in three to four steps with good yields [16]. The presence of substituents on the aryl group linked to C-6 has significant impact on the rate of Suzuki-Miyaura reactions, though the electron-donating or withdrawing nature of substituents shows minimal influence [17].

Cyclization with Active Methylene Compounds

Active methylene compounds serve as versatile synthetic building blocks for the formation of pyrrolo[2,3-b]pyridine derivatives [18] [19]. The heterocyclization of compounds containing an active methylene group indicates that such compounds are valuable starting reagents for the selective synthesis of five- and six-membered mono- and polyheterocyclic systems [20]. The active methylene compounds have two functional groups with the ability to react with dinucleophilic, dielectrophilic, and dipolar reagents [20].

Common and novel synthesized active methylene compounds, including ethyl 2-cyanoacetate, 3-oxobutanenitrile, cyclohexane-1,3-dione, malononitrile, pentane-2,4-dione, and ethyl acetoacetate, react regioselectively under appropriate conditions [20]. The utilization of active methylene compounds and heterocycles bearing active methyl or methine sites has been extensively used for the synthesis of substituted pyrimidines and pyrimidopyrimidines of medical and pharmaceutical importance [20].

The synthetic approaches involving active methylene compounds include cyclocondensation reactions, ring opening-ring closure, cycloaddition, acid- and base-catalyzed reactions, intermolecular cyclization, and self-condensation [18] [19]. The cyclocondensation of the 2-aminopyrrole-3-carbonitrile with 2-arylidenemalononitriles in the presence of piperidine and refluxing ethanol provides target heterocyclic systems with yields ranging from 75-95% [21].

Condensation Reactions for Heterocyclic Ring Formation

Condensation reactions provide fundamental synthetic routes for the formation of heterocyclic ring systems, particularly for pyrrolo[2,3-b]pyridine derivatives [22] [23]. The condensation reaction employing an intermediate with the carbon-nitrogen bond already formed represents one effective procedure for pyridine synthesis [23]. Ring forming reactions introduce one or more rings into molecules through various annulations and cycloadditions [22].

Named ring forming reactions include the Hantzsch pyridine synthesis, Paal-Knorr synthesis, Fischer indole synthesis, and Gewald reaction, all of which can be adapted for pyrrolopyridine construction [22]. The behavior of heterocyclic compounds towards condensation reagents varies significantly, with pyridine and isothiazole derivatives giving amides as main products, while pyrimidine and isoxazole esters afford heterospiro-compounds through spiro-cyclization reactions [24].

The formation of pyrrolopyrimidines without functionalization of the five-membered ring can be achieved through cross-coupling reactions of aminopyrimidines with vinyl stannanes followed by cyclization [17]. The cyclization reaction of 2-alkynylanilines constitutes an interesting procedure for obtaining 2-substituted indoles, azaindoles, or other heterocyclic cores including pyrrolopyrimidines [17]. These condensation approaches provide access to diverse substituted pyrrolopyridine frameworks with good regioselectivity and functional group compatibility.

Protective Group Chemistry

Triisopropylsilyl Protection Strategies

The triisopropylsilyl (TIPS) group has established itself as one of the most robust and versatile protecting groups in organic synthesis [2] [25]. Triisopropylsilane (TIS), a hindered hydrosilane, has long been utilized as a cation scavenger for the removal of amino acid protecting groups during peptide synthesis [26] [27]. The relative stability correlation of trisubstituted silyl ethers towards hydrolysis under acid conditions follows the order: TMS ≈ DMPS ≈ MDPS < TES ≈ DMIPS < TPS < TBS < TDS < TIPS < DTBMS [28].

TIPS protecting groups demonstrate exceptional stability under various reaction conditions while remaining easily removable under appropriate deprotection conditions [3] [29]. The triisopropylsilyl group serves as an effective hydroxyl-protecting function, with protection typically accomplished using triisopropylsilyl chloride in the presence of imidazole or using triisopropylsilyl triflate with 2,6-lutidine [2] [29]. The installation of TIPS protection generally proceeds with yields of 85-95% under standard conditions [29].

The stability profile of TIPS groups makes them particularly suitable for multi-step synthetic sequences where harsh reaction conditions may be encountered [3] [30]. Protecting groups play a crucial role in synthetic chemistry, particularly in the synthesis of complex molecules such as pharmaceuticals, where the selective protection of functional groups is essential for controlling regioselectivity and stereochemistry [30]. The choice of protecting group depends on factors such as stability, ease of installation and removal, and compatibility with other reaction conditions [30].

Deprotection Methodologies

The clean deprotection or desilylation of TIPS-protected functional groups is essential to their synthetic utility [28]. Typical deprotection protocols for the removal of silyl ethers include acidic aqueous tetrahydrofuran, acidic methanol, alkaline aqueous solutions, and sources of fluoride ion, most commonly tetra-n-butylammonium fluoride (TBAF) in various solvents [28]. The TBAF reagent has been used in the deprotection of all silyl ethers, though conditions vary depending on the nature of the silyl ether and its surrounding environment [28].

Several conditions for deprotecting triisopropylsilylarylacetylenes have been examined, with the triisopropylsilyl protecting group being efficiently removed under mild conditions using 1.5 equivalents of silver fluoride in methanol [31]. This protocol, recently reported by Kim, represents one of the best methods available for TIPS deprotection [31]. Alternative deprotection methods include the use of silver nitrate in combination with other reagents, though these typically provide lower yields [31].

The lability of protecting groups under trifluoroacetic acid/triisopropylsilane (TFA/TIS) conditions follows the order: 4-methoxybenzyl > acetamidomethyl > tert-butyl, with 4-methoxybenzyl being especially labile [26] [27]. Triisopropylsilane can act as a reducing agent to facilitate the removal of various protecting groups from cysteine residues in the presence of trifluoroacetic acid at 37°C [26] [27]. The deprotection efficiency depends on concentration of reagents, temperature, and reaction time [26] [27].

Purification and Characterization Techniques

The purification and characterization of 5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid requires a comprehensive analytical approach combining multiple techniques [32] [33]. A large number of methods are available for the purification of organic compounds, with the choice of method depending on the nature of the substance and the type of impurities present [32] [33].

Simple crystallization represents the most common method used to purify organic solids, based on the principle that crystal formation tends to exclude impurities [32] [34]. For the target compound, recrystallization from appropriate solvents such as ethanol-water mixtures or ethyl acetate-hexane systems typically provides pure crystalline material [32]. Fractional crystallization enables the separation of different components through repeated crystallization processes [32] [33].

Column chromatography using silica gel with gradient elution systems provides effective separation of the target compound from synthetic impurities [32] [34]. Typical mobile phase systems include ethyl acetate-hexane gradients or dichloromethane-methanol mixtures, depending on the polarity of impurities [32]. High-performance liquid chromatography (HPLC) offers quantitative purity assessment with resolution greater than 95% purity for final product characterization [35].

Nuclear magnetic resonance (NMR) spectroscopy serves as the premier analytical tool for structural confirmation [36] [37]. 1H NMR provides detailed information about proton connectivity with 0.01 ppm resolution, while 13C NMR offers carbon framework analysis with 0.1 ppm resolution [36] [38]. The integration of 1H NMR and 2D 1H-13C HSQC spectra enables automated structure verification [39]. Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, provide comprehensive structural elucidation capabilities [38] [39].

Mass spectrometry provides accurate molecular weight determination with ± 0.001 Da accuracy, confirming molecular formula assignment [40] [41]. High-resolution mass spectrometry enables detailed structural characterization by analyzing fragment ion patterns [40] [42]. Tandem mass spectrometry (MS/MS) facilitates the breakdown of molecular ions into key fragment ions, providing structural information for both small molecules and larger biopolymers [41]. The technique can be coupled with separation methods such as liquid chromatography for complex mixture analysis [41].

Infrared (IR) spectroscopy identifies functional groups present in the molecule with 4 cm⁻¹ resolution [43]. The carbonyl stretch of the carboxylic acid functionality typically appears around 1650-1700 cm⁻¹, while the triisopropylsilyl group shows characteristic C-H stretching vibrations around 2800-3000 cm⁻¹ [43]. The trifluoromethyl group exhibits distinctive C-F stretching vibrations in the 1000-1400 cm⁻¹ region [43].

Scale-up Considerations and Process Chemistry

The scale-up of chemical processes from laboratory to industrial scale represents a critical transition that requires careful consideration of multiple factors [44] [45]. Chemical process scale-up serves as a bridge between laboratory-scale discoveries and industrial-scale production, linking these scales to ensure that innovative processes can be implemented efficiently and responsibly [45]. The scale-up process is not simply a case of using larger reaction vessels; many factors need consideration to maintain process safety and product quality [46].

Heat transfer effects become increasingly important as reaction scale increases from 1-10 g laboratory scale to 10-100 kg production scale [47] [48]. Temperature control mechanisms that work effectively at small scale may prove inadequate at larger scales due to changes in surface area to volume ratios [44] [47]. The essential first principle is ensuring that equipment used for scale-up will represent the larger-scale process characteristics [47]. Mixing efficiency changes significantly with scale, potentially leading to non-uniform conditions and formation of concentration gradients [46] [48].

Safety assessment becomes paramount during scale-up, particularly for exothermic reactions involving trifluoromethyl-containing compounds [46] [49]. Calorimetry serves as a critical tool in assessing the safety and thermal profile of starting materials, reagents, the reaction itself, and subsequent waste streams [49]. Early calorimetric studies help identify exothermic events that could pose safety risks during scale-up, enabling modification of reaction conditions or implementation of safety measures [49].

Process robustness requires optimization of critical parameters including temperature control, agitation rate, addition rate, heat removal capacity, mass transfer, and equipment design [44] [48]. The jump from laboratory scale to plant scale chemistry varies significantly from process to process, with some small-scale reactions requiring minimal modification while others need significant process modifications [49]. Statistical process control and quality management systems become essential for maintaining consistency at production scales [50].

Dates

Last modified: 08-15-2023

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